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Compound of Interest

Compound Name: (S)-benzyl piperidin-3-ylcarbamate

Cat. No.: B1300885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

chiral compound (S)-benzyl piperidin-3-ylcarbamate. Due to the limited availability of directly

published spectra for this specific molecule, this document compiles predicted data based on

the analysis of closely related compounds and established spectroscopic principles. It serves

as a valuable resource for the identification, characterization, and quality control of (S)-benzyl
piperidin-3-ylcarbamate in research and development settings.

Chemical Structure and Properties
IUPAC Name: Benzyl ((3S)-piperidin-3-yl)carbamate

Molecular Formula: C₁₃H₁₈N₂O₂[1]

Molecular Weight: 234.29 g/mol [1][2]

CAS Number: 478646-33-2[1]

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (S)-benzyl piperidin-3-ylcarbamate. These

predictions are derived from spectral data of analogous structures, including various

substituted benzylpiperidines and carbamates.
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¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.25 m 5H Ar-H (Phenyl ring)

~ 5.10 s 2H O-CH₂-Ph

~ 4.90 br s 1H NH-COO

~ 3.70 m 1H Piperidine CH-N

~ 3.10 - 2.90 m 2H
Piperidine CH₂-N

(axial)

~ 2.70 - 2.50 m 2H
Piperidine CH₂-N

(equatorial)

~ 1.90 - 1.40 m 4H Piperidine -CH₂-CH₂-

~ 1.60 br s 1H NH (piperidine)

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The broad singlet for the NH

protons may exchange with D₂O.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 156.0 C=O (Carbamate)

~ 136.5 Ar-C (Quaternary)

~ 128.5 Ar-CH

~ 128.0 Ar-CH

~ 127.8 Ar-CH

~ 67.0 O-CH₂-Ph

~ 48.0 Piperidine CH-N

~ 46.0 Piperidine CH₂-N

~ 31.0 Piperidine CH₂

~ 25.0 Piperidine CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350 - 3300 Medium
N-H Stretch (Amine and

Carbamate)

~ 3030 Medium C-H Stretch (Aromatic)

~ 2940, 2860 Medium C-H Stretch (Aliphatic)

~ 1690 Strong C=O Stretch (Carbamate)

~ 1520 Medium N-H Bend (Amide II)

~ 1250 Strong C-O Stretch (Carbamate)

~ 1100 Medium C-N Stretch

~ 740, 700 Strong
C-H Bend (Aromatic,

Monosubstituted)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)

m/z Proposed Fragment Ion

234 [M]⁺ (Molecular Ion)

143 [M - C₇H₇O]⁺

108 [C₇H₈O]⁺ (Benzyl alcohol radical cation)

91
[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl

group)

84 [C₅H₁₀N]⁺ (Piperidine fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (S)-benzyl piperidin-3-
ylcarbamate in ~0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

Process the data with a line broadening of 1-2 Hz.

IR Spectroscopy
Sample Preparation:

Thin Film (for oils): If the sample is an oil, a small drop can be placed directly between two

KBr or NaCl plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder.

Press the mixture into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray

Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-300.
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Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the chemical

structure of (S)-benzyl piperidin-3-ylcarbamate.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (S)-benzyl piperidin-3-
ylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300885#spectroscopic-data-for-s-benzyl-piperidin-
3-ylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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